molecular formula C9H11NO2 B065470 2-Isopropylisonicotinic acid CAS No. 191535-55-4

2-Isopropylisonicotinic acid

Cat. No.: B065470
CAS No.: 191535-55-4
M. Wt: 165.19 g/mol
InChI Key: XEAKNFPXTFNCLF-UHFFFAOYSA-N
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Description

2-Isopropylisonicotinic acid (2-IPA) is an organic compound that has been used in scientific research and laboratory experiments for many years. It is an important molecule in the field of organic chemistry, and its structure and properties are well-studied and understood. 2-IPA is a derivative of isonicotinic acid, which is a naturally occurring compound found in plants. It is a colorless, water-soluble solid that is stable in air and has a melting point of 109°C. This compound has been used in a variety of applications, including as a reactant in organic synthesis, as a building block in the synthesis of pharmaceuticals, and as a reagent in biochemical and physiological experiments.

Scientific Research Applications

  • Biocatalytic Hydrolysis for Agrochemicals and Pharmaceuticals : A study by Zheng et al. (2018) investigated the use of an amidase from Pantoea sp. for the hydrolysis of chlorinated nicotinamides, emphasizing its potential in the enzymatic production of 2-chloronicotinic acid, a crucial component for agrochemicals and pharmaceuticals (Zheng et al., 2018).

  • Biotransformation Pathway Exploration : Jin et al. (2011) characterized a strain of Rhodococcus erythropolis that transforms 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, demonstrating its role in the synthesis of pesticides and medicines (Jin et al., 2011).

  • Microwave-Assisted Synthesis : A study by Quevedo et al. (2009) explored the microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines, revealing a method for obtaining a range of 2-aminonicotinic acids (Quevedo et al., 2009).

  • Synthesis of Derivatives : Zhao et al. (2017) developed a method for synthesizing 2-morpholinonicotinic acid from dichloro-hydrochloric acid, showing its relevance in making medical antibiotics and other pharmaceuticals (Zhao et al., 2017).

  • Action on Mycobacterium tuberculosis : Banerjee et al. (1994) studied the inhA gene in Mycobacterium tuberculosis, which encodes a target for isoniazid (isonicotinic acid hydrazide), an important antituberculosis drug (Banerjee et al., 1994).

  • Adsorption Studies : Patthey et al. (1999) analyzed the adsorption of bi-isonicotinic acid on rutile TiO2(110), providing insights into its bonding interactions, crucial for photoelectrochemical applications (Patthey et al., 1999).

  • Electrochemical Reduction : Mathieu et al. (1997) examined the electrochemical reduction of isonicotinic acid in an aqueous medium, offering a mechanistic insight and potential applications in electrochemical processes (Mathieu et al., 1997).

  • Infrared Spectroscopy : Van Stipdonk et al. (2014) used infrared spectroscopy to study the gas-phase structure of deprotonated 6-hydroxynicotinic acid, relevant in the manufacture of industrial products (Van Stipdonk et al., 2014).

Safety and Hazards

The safety information for 2-Isopropylisonicotinic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

2-propan-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAKNFPXTFNCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626364
Record name 2-(Propan-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191535-55-4
Record name 2-(Propan-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 7.5 ml portion of 8 N aqueous potassium hydroxide was added to 50 ml of ethanol solution containing 2.7 g of 4-cyano-2-isopropylpyridine, and the mixture was heated under reflux for 12 hours. After cooling to room temperature, the reaction mixture was mixed with water and diethyl ether and the aqueous layer was separated. The aqueous layer was adjusted to an acidic pH of 3 using 4 N hydrochloric acid and then saturated with sodium chloride. This was extracted with a mixed solvent of ethyl acetate-isopropanol (5:1, v/v) and dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure to obtain 3.1 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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